molecular formula C10H12N4O2 B2986404 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 731832-87-4

2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No. B2986404
CAS RN: 731832-87-4
M. Wt: 220.232
InChI Key: IDPDTGVERJADQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. Notably, one efficient approach involves the reaction of an appropriate phenol precursor with a triazole derivative. TLC analyses are commonly employed to monitor the progress of the reaction .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol consists of a phenolic ring substituted with a methoxy group (–OCH3) at position 2 and a triazole ring attached via an amino-methyl group (–CH2N3) at position 6. The compound exhibits interesting electronic and steric properties due to the presence of these functional groups .


Chemical Reactions Analysis

Upon exposure to various reagents, 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol can participate in diverse chemical reactions. For instance, it can undergo nucleophilic substitutions, oxidation, and condensation reactions. TLC and NMR spectroscopy are valuable tools for monitoring and characterizing these transformations .

Mechanism of Action

This compound interacts with nuclear hormone receptors, particularly estrogen receptors (ERs). It binds to ERs with an affinity similar to that of ESR1 (ER-alpha) and activates gene expression through estrogen response elements (ERE). Its role in modulating estrogen-dependent processes warrants further investigation .

properties

IUPAC Name

2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-4,6-7,13,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPDTGVERJADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326170
Record name 2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

731832-87-4
Record name 2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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